

3-iodo-1H-indazol-4-amine molecular weight and formula

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Compound of Interest

Compound Name: 3-iodo-1H-indazol-4-amine

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An In-Depth Technical Guide to **3-iodo-1H-indazol-4-amine**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-iodo-1H-indazol-4-amine**, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core molecular attributes, explore a validated synthetic pathway, discuss its relevance in modern pharmacology, and provide detailed protocols and safety guidelines grounded in established laboratory practices.

Core Molecular Profile

3-iodo-1H-indazol-4-amine is a substituted indazole characterized by the presence of an iodo group at position 3 and an amine group at position 4 of the indazole ring. This specific arrangement of functional groups makes it a versatile intermediate for creating complex molecules with potential therapeutic value.

The fundamental properties of **3-iodo-1H-indazol-4-amine** are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₆ IN ₃	[1]
Molecular Weight	259.05 g/mol	[1]
CAS Number	885521-28-8	[1]
Canonical SMILES	<chem>NC1=CC=CC2=C1C(I)=NN2</chem>	[1]
MDL Number	MFCD07781576	[1]

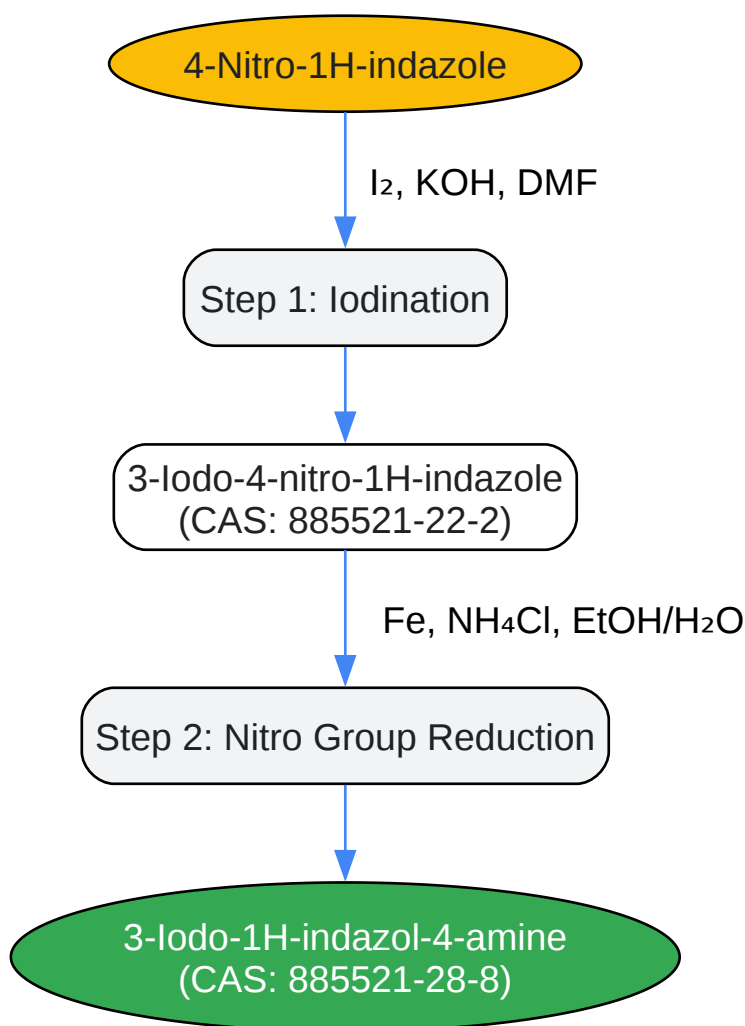
The indazole core is recognized as a "privileged scaffold" in medicinal chemistry.[\[2\]](#) This is due to its bioisosteric relationship with indole, its ability to form key hydrogen bond interactions with biological targets, and its presence in numerous clinically evaluated and marketed drugs.[\[2\]](#)[\[3\]](#) The introduction of an iodo group at the C3 position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of diverse substituents to explore the chemical space around the core. The adjacent amino group at C4 can be used for amide bond formation or further functionalization, adding another layer of synthetic versatility.

Synthesis Pathway and Experimental Protocol

The synthesis of **3-iodo-1H-indazol-4-amine** typically involves a multi-step process. A common and effective strategy is the reduction of a nitro-indazole precursor. This approach is well-established for analogous structures and offers high yields and purity.[\[4\]](#)

Proposed Synthetic Workflow

The logical flow for synthesizing the target compound begins with the commercially available 4-nitro-1H-indazole, proceeds through iodination, and concludes with the reduction of the nitro group.



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Caption: Proposed synthesis of **3-iodo-1H-indazol-4-amine**.

Detailed Experimental Protocol: Nitro Group Reduction

This protocol is adapted from a validated procedure for the synthesis of the isomeric 3-iodo-1H-indazol-5-amine and is directly applicable to the reduction of 3-iodo-4-nitro-1H-indazole.[4]

Objective: To reduce the nitro group of 3-iodo-4-nitro-1H-indazole to yield **3-iodo-1H-indazol-4-amine**.

Materials:

- 3-iodo-4-nitro-1H-indazole (1 equivalent)

- Iron powder (Fe, 5 equivalents)
- Ammonium chloride (NH₄Cl, 5 equivalents)
- Ethanol (EtOH)
- Deionized Water (H₂O)
- Ethyl acetate (EtOAc)
- Sodium sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a solution of 3-iodo-4-nitro-1H-indazole (e.g., 1.0 g, 3.46 mmol, based on a related starting material) in a mixture of ethanol and water (e.g., 3:1 ratio, 32 mL).^[4]
- **Addition of Reagents:** To the stirred solution, add iron powder (e.g., 0.97 g, 17.30 mmol) and ammonium chloride (e.g., 0.93 g, 17.30 mmol).^[4]
- **Heating:** Heat the reaction mixture to 80°C and maintain for approximately 30-60 minutes.^[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
- **Extraction:** Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with water (e.g., 30 mL) and extract the product with ethyl acetate (3 x 20 mL).^[4]
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under vacuum to yield the crude product.^[4]
- **Purification:** The resulting solid, **3-iodo-1H-indazol-4-amine**, can be used in the next step without further purification or can be purified by column chromatography if necessary.^[4]

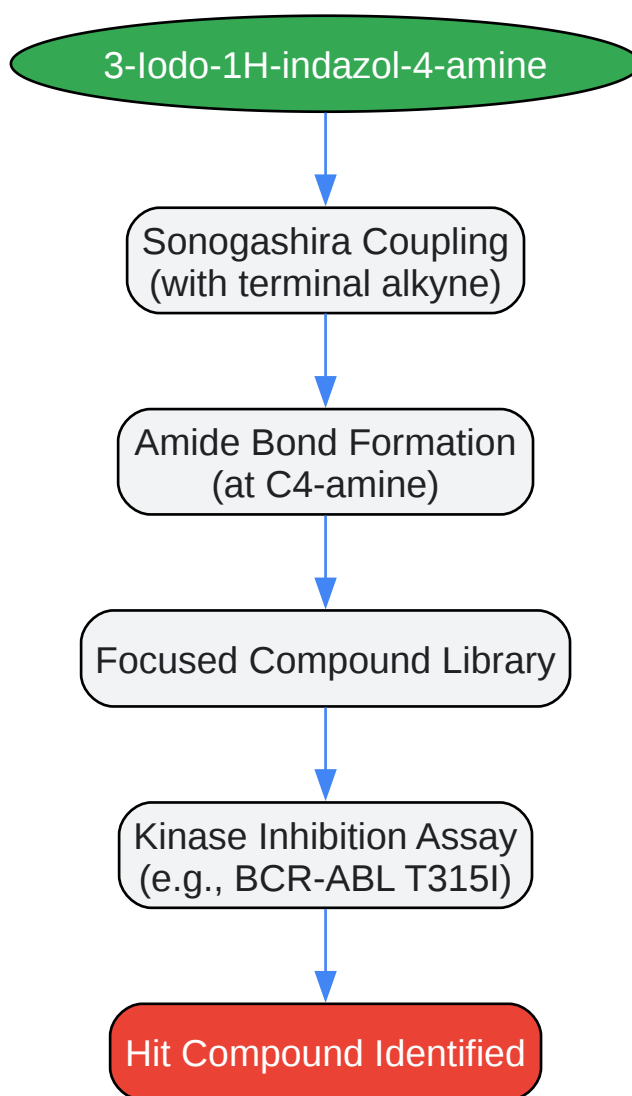
Self-Validation: The success of the reaction can be confirmed by Mass Spectrometry (MS), which should show a parent ion peak $[M+H]^+$ at approximately 260.0 m/z.[4]

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a cornerstone in the development of kinase inhibitors. Many 1H-indazole derivatives have been synthesized and evaluated for their antitumor properties.[3][5] The 3-aminoindazole moiety, in particular, is a key pharmacophore that mimics the hinge-binding motif of ATP, allowing it to anchor effectively within the active site of various kinases.

Case Study: BCR-ABL Inhibitors Chronic Myeloid Leukemia (CML) is driven by the BCR-ABL fusion protein kinase. While drugs like Imatinib are effective, resistance, often due to mutations like T315I, remains a challenge.[6] Researchers have actively explored 3-aminoindazole derivatives as potent pan-BCR-ABL inhibitors. For instance, the discovery of AKE-72, a compound featuring a 3-amino-1H-indazol-4-yl core, demonstrated potent inhibition of both wild-type BCR-ABL and the resistant T315I mutant.[6][7] This highlights the critical role of the 3-aminoindazole scaffold in overcoming clinical resistance.[6]

The logical workflow for utilizing **3-iodo-1H-indazol-4-amine** in such a discovery pipeline is illustrated below.



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Caption: Drug discovery workflow using the target molecule.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **3-iodo-1H-indazol-4-amine** is crucial. The following guidelines are synthesized from safety data sheets for closely related amino-indazole compounds.

Hazard Identification:

- Harmful if swallowed.[8][9]

- Causes skin irritation.[8][9]
- Causes serious eye irritation.[8][9]
- May cause respiratory irritation.[8]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. [10]
- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[10]

First Aid Measures:

- Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or physician if you feel unwell.[10][11]
- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[10][11]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10][11]
- Ingestion: If swallowed, call a poison center or physician. Rinse mouth.[10][11]

Storage:

- Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]
- Store under an inert atmosphere to maintain product quality, as the compound may be air-sensitive.[10]

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